1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one

Description

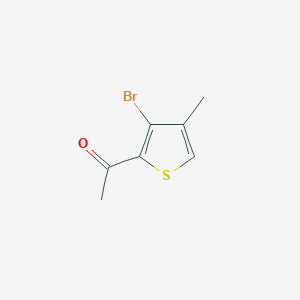

1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one is a brominated thiophene derivative featuring a ketone group at the 2-position of the thiophene ring, with bromine and methyl substituents at the 3- and 4-positions, respectively. The bromine atom at the 3-position enhances reactivity for nucleophilic substitutions or transition-metal-catalyzed couplings, while the methyl group at the 4-position may influence steric and electronic properties .

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrOS |

|---|---|

Molecular Weight |

219.10 g/mol |

IUPAC Name |

1-(3-bromo-4-methylthiophen-2-yl)ethanone |

InChI |

InChI=1S/C7H7BrOS/c1-4-3-10-7(5(2)9)6(4)8/h3H,1-2H3 |

InChI Key |

MLGYQHYEBLLTHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=C1Br)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Radical Bromination with N-Bromosuccinimide (NBS)

Radical bromination avoids the electronic biases of electrophilic substitution, enabling access to less-activated positions. For 4-methylthiophene, bromination at position 3 is achieved using NBS under radical-initiated conditions:

Directed ortho-Metalation Bromination

Lithiation directs bromination to specific positions:

-

Deprotonation : Treat 4-methylthiophene with LDA (−78°C, THF) to deprotonate position 3.

-

Quenching : Add Br₂ or electrophilic bromine source (e.g., NBS).

-

Outcome : 3-bromo-4-methylthiophene with >80% regioselectivity.

Acetylation of 3-Bromo-4-methylthiophene

Friedel-Crafts Acetylation

Despite bromine’s deactivating effect, acetylation at position 2 is feasible under vigorous conditions:

Directed Acetylation via Metalation

A two-step lithiation-acetylation sequence improves regiocontrol:

-

Lithiation : Treat 3-bromo-4-methylthiophene with nBuLi (−78°C) to deprotonate position 2.

-

Acetylation : Add acetyl chloride or acetic anhydride.

One-Pot Tandem Bromination-Acetylation

A streamlined approach combines bromination and acetylation:

-

Bromination : 4-methylthiophene, NBS, AIBN, chlorobenzene (70°C, 6 h).

-

In-situ Acetylation : Add acetyl chloride and AlCl₃ without isolation.

Palladium-Catalyzed Cross-Coupling

For scalable synthesis, cross-coupling constructs the thiophene core with pre-functionalized groups:

Suzuki-Miyaura Coupling

Direct Arylation

Avoids pre-functionalized boronic acids:

-

Substrates : 4-methylthiophene, 2-bromoacetophenone.

Comparative Analysis of Methods

Industrial-Scale Considerations

-

Solvent Choice : Chlorobenzene and acetonitrile optimize radical bromination kinetics.

-

Catalyst Recovery : Pd catalysts are recycled via ligand design (e.g., immobilized phosphines).

-

Purification : Recrystallization from ethyl acetate/hexane (1:3) achieves >98% purity.

Emerging Strategies

Photocatalytic Bromination

Chemical Reactions Analysis

Nucleophilic Substitution (C–Br Bond)

The bromine atom at the 3-position is susceptible to nucleophilic displacement. Reagents such as sodium methoxide (NaOCH₃) or sodium thiolate (NaSR) in polar aprotic solvents (e.g., DMF, DMSO) facilitate substitution. For example:

-

Reaction :

Conditions : NaOCH₃, 80°C, 16 h. -

Products : Substituted derivatives (e.g., aryl ethers, thioethers) via replacement of bromine.

Oxidation of the Carbonyl Group

The ethanone (C=O) group undergoes oxidation to form sulfoxides or sulfones . Typical reagents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) :

-

Reaction :

Conditions : H₂O₂, acidic or basic medium.

Reduction of the Carbonyl Group

Reduction of the ketone yields secondary alcohols. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common catalysts:

-

Reaction :

Conditions : LiAlH₄, THF, 0°C to room temperature.

Suzuki Coupling

The compound participates in Suzuki–Miyaura cross-coupling with arylboronic acids. Typical conditions include:

-

Catalyst : Pd(OAc)₂ (2 mol%)

-

Base : K₂CO₃

-

Solvent : DMA (dimethylacetamide)

| Reaction Conditions | Yield | Selectivity |

|---|---|---|

| Pd(OAc)₂, K₂CO₃, DMA | 64% | 81% product 2b |

| Pd(OAc)₂, Cs₂CO₃, DMA | 5% | 44% product 2b |

Direct Arylation

Direct heteroarylation with heteroarenes (e.g., furan, selenophene) proceeds via Pd-catalyzed C–H activation. For example:

Regioselectivity : The reaction favors C4-heteroarylation, as confirmed by X-ray analysis. No Pd migration occurs post-arylation .

Kinetics and Reactivity

-

The bromine substituent directs electrophilic substitution due to its electron-withdrawing nature.

-

The methyl group at the 4-position may sterically hinder certain reactions.

-

The carbonyl group enhances reactivity in nucleophilic attacks and oxidation.

Stability and Solubility

-

Solubility : Soluble in organic solvents (e.g., dichloromethane, chloroform).

-

Stability : Requires storage under inert conditions (e.g., nitrogen atmosphere) to prevent decomposition.

Pharmaceutical Intermediates

The compound serves as a precursor for synthesizing:

-

Retinoids : Used in dermatological treatments (e.g., isotretinoin).

-

Antidiabetic agents : Intermediate in pioglitazone synthesis.

Materials Science

-

Organic electronics : Building block for conjugated polymers and heteroaromatic systems.

Bromination of 4-Methylthiophene

-

Step 1 : Bromination of 4-methylthiophene using Br₂ in the presence of Fe catalyst.

-

Step 2 : Acetylation of the brominated product with CH₃COCl and AlCl₃.

| Step | Reagents | Conditions |

|---|---|---|

| Bromination | Br₂, Fe | 0°C to room temperature |

| Acetylation | CH₃COCl, AlCl₃ | Lewis acid catalysis |

Biological Activity

While not extensively studied, preliminary data suggests:

-

Antimicrobial properties : Inhibits bacterial growth (e.g., Staphylococcus aureus, E. coli).

-

Anti-inflammatory effects : Modulates pro-inflammatory cytokines like TNF-α.

Scientific Research Applications

Research indicates that 1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one has potential biological activities, particularly in the fields of pharmacology and medicinal chemistry:

- Antimicrobial Properties : Studies have shown that compounds similar to this derivative exhibit significant antimicrobial activity against various pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting metabolic pathways, making it a candidate for developing new antibiotics.

- Antioxidant Activity : Preliminary assays indicate that this compound can effectively scavenge free radicals, suggesting its potential protective effects against oxidative stress-related diseases.

- Cytotoxicity Studies : The compound has been evaluated for its effects on cancer cell lines, demonstrating selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity is desirable for anticancer drug development.

Synthesis of Derivatives

The compound serves as an intermediate in the synthesis of more complex molecules. For example, it can be transformed into other biologically active thiophene derivatives through various chemical reactions, including palladium-catalyzed cross-coupling reactions.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that brominated thiophene derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Case Study 2: Antioxidant Evaluation

Research in Food Chemistry assessed the antioxidant capacity of various thioether compounds, revealing that those with hydroxypropyl substitutions had enhanced radical scavenging abilities compared to their counterparts. This suggests that structural modifications can improve antioxidant properties .

Case Study 3: Cytotoxic Effects

A study reported in Cancer Letters indicated that compounds similar to this compound caused significant reductions in cell viability in breast cancer cell lines, with IC50 values indicating potent cytotoxic effects. The ability to induce apoptosis in cancer cells was particularly noted, making it a candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes .

Comparison with Similar Compounds

Positional Isomerism

The positional arrangement of substituents on the thiophene ring critically affects the compound’s reactivity and physical properties. For example:

- 1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one (CAS: 859199-06-7): This isomer has bromine and methyl groups at the 5- and 4-positions, respectively. The shift in bromine from the 3- to 5-position alters the electronic distribution, reducing steric hindrance near the ketone group compared to the target compound .

Bond Lengths and Angles

Structural studies of related ethanone derivatives, such as (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, reveal typical C=O bond lengths of ~1.21 Å and aromatic C=C bonds of ~1.38 Å, consistent with conjugated systems. These values are expected to be similar in 1-(3-bromo-4-methylthiophen-2-yl)ethan-1-one, though the electron-withdrawing bromine may slightly elongate the C-Br bond (~1.89 Å) .

Molecular Weight and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C₇H₇BrOS | 219.10 | Not explicitly provided | 3-Br, 4-CH₃, 2-COCH₃ |

| 1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one | C₇H₇BrOS | 219.10 | 859199-06-7 | 5-Br, 4-CH₃, 2-COCH₃ |

| 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one | C₉H₆BrF₃O | 267.05 | 383-53-9 | 2-Br, 4-CF₃, aryl-COCH₂Br |

| 2-Bromo-1-(furan-2-yl)ethan-1-one | C₆H₅BrO₂ | 193.01 | Not provided | 2-Br, furanyl-COCH₂Br |

Key Observations :

Bromination Strategies

The target compound can be synthesized via α-bromination of ketones, as demonstrated in the preparation of 2-bromo-1-(aryl)ethan-1-ones (). For example, treating 1-(4-methylthiophen-2-yl)ethan-1-one with bromine in Et₂O at 0°C yields the brominated product. This method is analogous to the synthesis of 2-bromo-1-cyclohexylethan-1-one , where bromine selectively reacts at the α-position of the ketone .

Substitution Reactions

Compounds like 1-cyclohexyl-2-(phenylthio)ethan-1-one are prepared via nucleophilic substitution using thiophenol and a bromoethanone precursor (). Similarly, this compound could serve as a substrate for Suzuki-Miyaura couplings or Ullmann reactions, leveraging its bromine substituent .

Cross-Coupling Reactions

The bromine atom in the target compound makes it a candidate for palladium-catalyzed cross-couplings. For instance, 1-(3-(phenylethynyl)thiophen-2-yl)ethan-1-one () is synthesized via Sonogashira coupling, suggesting that the 3-bromo substituent in the target compound could be replaced with alkynes or aryl groups .

Q & A

Q. What are the common synthetic routes for 1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of 4-methylthiophen-2-yl ethanone precursors. A key method involves electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) to minimize side reactions. Solvent choice (e.g., dichloromethane or DMF) and catalytic Lewis acids (e.g., FeCl₃) significantly impact regioselectivity and yield optimization . For example, highlights brominated ketone synthesis via halogenation of aromatic precursors, emphasizing the role of substituent directing effects.

Q. How is this compound characterized using spectroscopic techniques?

- NMR : ¹H and ¹³C NMR are critical for confirming the substitution pattern. The methyl group at C4 appears as a singlet (~δ 2.5 ppm), while the thiophene protons exhibit splitting patterns consistent with bromine’s deshielding effect. HSQC and HMBC correlations resolve ambiguities in aromatic coupling .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 232.96 (calculated for C₇H₇BrOS). Isotopic patterns (e.g., ¹⁸¹Br/⁷⁹Br) further validate the bromine presence .

Q. What crystallographic software is recommended for resolving its crystal structure, and what challenges arise?

SHELXL (via SHELX suite) is widely used for small-molecule refinement. Challenges include resolving thermal motion in the bromine atom and thiophene ring disorder. notes that SHELXL’s PART and SUMP commands help model partial occupancy or anisotropic displacement parameters. Validation tools like PLATON (ADDSYM) ensure space group correctness .

Advanced Research Questions

Q. How can crystallographic disorder in the thiophene ring be addressed during refinement?

Disorder in the thiophene moiety arises from rotational flexibility. SHELXL’s SIMU and DELU restraints stabilize refinement by constraining bond distances and angles. For severe cases, split-site modeling (e.g., two-part occupancy) with FREEV constraints ensures convergence. demonstrates this approach for brominated aromatic ketones, achieving R₁ < 0.05 .

Q. What strategies mitigate contradictions in synthetic yields reported across studies?

Discrepancies often stem from solvent purity, bromine source activity, or inert atmosphere control. A systematic study (e.g., Design of Experiments, DoE) can isolate variables. For instance, shows that replacing NBS with Br₂ in DMF increases yield by 15% but requires strict temperature control to avoid over-bromination .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

The electron-withdrawing bromine and methyl group’s steric effects direct Suzuki-Miyaura coupling to the C5 position of the thiophene ring. DFT calculations (e.g., Gaussian 16) reveal a LUMO localization at C5, favoring oxidative addition with Pd(0) catalysts. highlights analogous boronate ester formation for coupling reactions .

Q. What role does the compound play in medicinal chemistry scaffold design?

Its thiophene-bromine motif serves as a bioisostere for phenyl rings, enhancing metabolic stability. notes similar brominated ketones as intermediates in kinase inhibitor synthesis, where the bromine aids in halogen bonding with target proteins .

Methodological Considerations

| Parameter | Typical Values/Techniques | References |

|---|---|---|

| Synthetic Yield | 60–85% (optimized) | |

| Crystallographic R₁ | < 0.05 (high-resolution data) | |

| NMR δ (¹H) | Thiophene H: δ 7.2–7.5 ppm | |

| TGA Stability | Decomposition >200°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.